Methyl 3-anilino-2-[(2,4-dichlorobenzoyl)amino]acrylate
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Overview
Description
Methyl 3-anilino-2-[(2,4-dichlorobenzoyl)amino]acrylate is a complex organic compound with the molecular formula C17H14Cl2N2O3 and a molecular weight of 365.21. This compound features a combination of aromatic rings, ester, and amide functionalities, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of Methyl 3-anilino-2-[(2,4-dichlorobenzoyl)amino]acrylate typically involves the following steps:
Formation of the Aniline Derivative: Aniline is reacted with 2,4-dichlorobenzoyl chloride in the presence of a base such as pyridine to form the corresponding anilide.
Esterification: The anilide is then esterified with methyl acrylate under acidic or basic conditions to yield the final product.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Methyl 3-anilino-2-[(2,4-dichlorobenzoyl)amino]acrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at positions ortho or para to the existing substituents, using reagents like sodium methoxide or sodium ethoxide.
Scientific Research Applications
Methyl 3-anilino-2-[(2,4-dichlorobenzoyl)amino]acrylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, leveraging its unique chemical structure.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-anilino-2-[(2,4-dichlorobenzoyl)amino]acrylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Methyl 3-anilino-2-[(2,4-dichlorobenzoyl)amino]acrylate can be compared with similar compounds such as:
Methyl 3-anilino-2-[(2,4-dichlorobenzoyl)amino]propanoate: This compound has a similar structure but with a propanoate group instead of an acrylate, affecting its reactivity and applications.
Methyl 3-anilino-2-[(2,4-dichlorobenzoyl)amino]butanoate: Another similar compound with a butanoate group, which also influences its chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
methyl (E)-3-anilino-2-[(2,4-dichlorobenzoyl)amino]prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O3/c1-24-17(23)15(10-20-12-5-3-2-4-6-12)21-16(22)13-8-7-11(18)9-14(13)19/h2-10,20H,1H3,(H,21,22)/b15-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWQBWMUQDOXMR-XNTDXEJSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=CC=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\NC1=CC=CC=C1)/NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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